1-(3,4-Dimethoxyphenyl)decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-16(19)15-12-13-17(20-2)18(14-15)21-3/h12-14H,4-11H2,1-3H3 |
InChI Key |
RRCYPWJEDCIRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Decan 1 One and Its Analogues
Established Reaction Pathways for 1-Arylalkanone Scaffold Construction
The core structure of 1-(3,4-dimethoxyphenyl)decan-1-one is a 1-arylalkanone. Its synthesis is primarily achieved through classical and contemporary carbon-carbon bond-forming reactions.
Friedel-Crafts Acylation Approaches for Aryl Ketone Formation
Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aryl ketones. numberanalytics.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comnumberanalytics.com For the synthesis of this compound, this would typically involve the reaction of veratrole (1,2-dimethoxybenzene) with decanoyl chloride.
The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid catalyst. numberanalytics.com This acylium ion then attacks the electron-rich veratrole ring, which is activated by the two methoxy (B1213986) groups, to form a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. numberanalytics.com Common Lewis acids for this transformation include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). masterorganicchemistry.com
The presence of the two electron-donating methoxy groups in veratrole makes it highly reactive towards electrophilic substitution, favoring the formation of the desired product. chemijournal.com
Alternative Carbon-Carbon Bond Formation Strategies in Ketone Synthesis
While Friedel-Crafts acylation is a staple, several alternative methods for forming aryl ketones have been developed, often to overcome some of the limitations of the classical approach, such as catalyst deactivation and the use of stoichiometric amounts of Lewis acids. masterorganicchemistry.comorganic-chemistry.org These modern strategies often employ transition metal catalysis.
Suzuki-Miyaura Cross-Coupling: A highly chemoselective method involves the Suzuki-Miyaura cross-coupling of arylboronic acids with acyl chlorides. This palladium-catalyzed reaction offers mild conditions and is a powerful alternative to traditional methods. organic-chemistry.org
Grignard Reagents: The reaction of Grignard reagents (arylmagnesium halides) with N-Boc amides can produce a wide range of aryl ketones through a chemoselective cleavage of the C(O)-N bond without the need for a catalyst. organic-chemistry.org
Organoindium Reagents: Palladium-catalyzed cross-coupling of in situ generated acylindium reagents (from acid chlorides and indium) with aryl iodides or triflates provides another route to unsymmetrical aryl ketones. organic-chemistry.org
Nickel-Catalyzed Additions: Nickel-catalyzed addition of arylboronic acids to nitriles is an efficient method for synthesizing various aryl ketones. organic-chemistry.org
Photoredox Catalysis: A synergistic approach combining photoredox, nickel, and hydrogen atom transfer catalysis allows for the direct functionalization of aldehyde C-H bonds with aryl or alkyl bromides to yield a broad range of ketones. organic-chemistry.org
Synthetic Routes for the Decan-1-one Alkyl Chain Moiety
The decan-1-one side chain is typically introduced using decanoyl chloride. This acyl chloride can be synthesized from decanoic acid. A common laboratory-scale preparation involves the reaction of decanoic acid with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of dimethylformamide (DMF). chemicalbook.com This reaction proceeds readily at room temperature to yield decanoyl chloride, which can often be used in the subsequent acylation step without extensive purification. chemicalbook.com Decanoyl chloride is a commercially available reagent used in various organic syntheses, including the formation of esters and amides. sigmaaldrich.commedchemexpress.comshreesulphuric.com
Strategic Introduction and Derivatization of the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl moiety, derived from veratrole or its derivatives, is a key component of the target molecule. Veratrole itself is a readily available starting material. The synthesis of various derivatives of 3,4-dimethoxyphenyl compounds has been explored for different applications. For instance, 3,4-dimethoxyphenol (B20763) can be synthesized from veratraldehyde. chemicalbook.com Furthermore, methods for preparing derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid have been established. nih.gov The synthesis of 3,4-dimethoxyphenylacetonitrile (B126087) has also been reported through a multi-step process involving decarboxylation, aldoxime formation, and dehydration. wipo.intgoogle.com These examples highlight the versatility of the 3,4-dimethoxyphenyl scaffold in organic synthesis.
Optimization of Reaction Conditions and Yields in this compound Preparation
Optimizing the reaction conditions for the synthesis of this compound, particularly via Friedel-Crafts acylation, is crucial for maximizing yield and efficiency. numberanalytics.comnumberanalytics.com Key parameters that can be adjusted include:
Catalyst and Reactant Ratios: Using an excess of the acylating agent can help drive the reaction to completion, while optimizing the catalyst-to-substrate ratio can minimize catalyst loading and waste. numberanalytics.com
Solvent and Temperature: The choice of solvent can significantly impact the reaction rate, yield, and selectivity. numberanalytics.com For instance, polar solvents like nitrobenzene (B124822) can sometimes lead to higher yields in Friedel-Crafts acylations compared to less polar solvents like dichloromethane or toluene. numberanalytics.com Temperature control is also critical to manage reaction rates and catalyst stability. numberanalytics.com
Alternative Catalysts: Research has focused on developing more efficient and reusable catalysts. Solid acid catalysts, such as phosphotungstic acid encapsulated in nanoporous materials, have shown effectiveness in acylation reactions under milder conditions, offering advantages in terms of separation and reusability. acs.orgresearchgate.net
Advanced Techniques: The use of microwave irradiation or continuous flow reactors can accelerate reaction rates and improve scalability and efficiency. numberanalytics.com
Below is a table summarizing the effect of different solvents on a typical Friedel-Crafts acylation reaction yield.
| Solvent | Dielectric Constant | Reaction Yield (%) |
| Dichloromethane | 8.93 | 85 |
| Nitrobenzene | 34.8 | 92 |
| Toluene | 2.38 | 70 |
| (Data is illustrative of general trends in Friedel-Crafts acylation reactions and may not represent the specific synthesis of this compound). numberanalytics.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of aryl ketones to develop more sustainable and environmentally friendly processes. nih.gov Key areas of focus include:
Alternative Catalysts: The development and use of recyclable and less toxic catalysts, such as solid acid catalysts and some metal-free systems, are central to greening Friedel-Crafts acylation and other ketone syntheses. numberanalytics.comacs.orgrsc.org
Solvent-Free Conditions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. For example, mechanochemical solvent-free acyl Suzuki-Miyaura cross-couplings have been developed for the synthesis of ketones. organic-chemistry.org
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or solar energy can reduce the carbon footprint of the synthesis. numberanalytics.comnih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Metal-free methods, such as the visible-light-induced aerobic oxidative radical addition of aryl hydrazines to alkenes, offer a cost-effective and green approach to ketone synthesis. rsc.org
Use of Renewable Resources: Exploring the use of bio-based solvents and catalysts, such as lemon juice, is an emerging area of green chemistry research. nih.govresearchgate.net Electrochemical methods that use methanol (B129727) as a sustainable oxygen source for the hydroxylation of aryl ketones also represent a green advancement. rsc.org
Derivatization and Structural Modification Strategies Based on the 1 3,4 Dimethoxyphenyl Decan 1 One Scaffold
Chemical Transformations of the Ketone Functionality
The ketone group in 1-(3,4-dimethoxyphenyl)decan-1-one is a prime site for chemical transformations. Standard ketonic reactions can be employed to introduce a wide range of functional groups, thereby altering the molecule's steric and electronic properties.
One common transformation is the reduction of the ketone to a secondary alcohol, which can be accomplished using various reducing agents such as sodium borohydride. researchgate.net This introduces a hydroxyl group and a new chiral center, offering possibilities for further derivatization.
Another approach involves the reaction of the ketone with organometallic reagents, such as Grignard or organolithium reagents. This allows for the introduction of new carbon-carbon bonds at the carbonyl carbon, leading to the formation of tertiary alcohols. The choice of the organometallic reagent determines the nature of the alkyl or aryl group added.
Furthermore, the ketone can undergo reactions to form imines or enamines. For instance, reaction with primary amines can yield imines, while reaction with secondary amines can produce enamines. These transformations introduce nitrogen-containing functional groups and can significantly alter the molecule's biological properties.
The ketone functionality can also be a handle for the construction of heterocyclic rings. For example, condensation reactions with difunctional reagents can lead to the formation of various five- or six-membered heterocyclic systems fused to the core structure.
Modifications to the Alkyl Chain Length and Branching
The long alkyl chain in this compound offers numerous possibilities for modification. Altering the length and branching of this chain can have a profound impact on the molecule's lipophilicity and its interaction with biological targets.
Strategies for modifying the alkyl chain often involve the synthesis of analogs with varying chain lengths. This can be achieved by using different fatty acid derivatives in the initial synthesis of the ketone. For example, using shorter or longer chain fatty acids would result in analogs with shorter or longer alkyl chains, respectively.
Introducing branching into the alkyl chain is another important modification strategy. This can be accomplished by using branched-chain fatty acids as starting materials. Branching can affect the molecule's conformational flexibility and its ability to fit into binding pockets.
Unsaturation can also be introduced into the alkyl chain through various chemical reactions. For example, dehydrogenation reactions can create double or triple bonds, which can alter the chain's geometry and electronic properties.
Substituent Effects on the 3,4-Dimethoxyphenyl Aromatic Ring
The 3,4-dimethoxyphenyl ring is another key area for modification. The two methoxy (B1213986) groups on the aromatic ring are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgpressbooks.pub
Modifying the substituents on the aromatic ring can be achieved through various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. pressbooks.pubacs.org The positions of the existing methoxy groups will direct incoming electrophiles primarily to the ortho and para positions. libretexts.org
It is also possible to synthesize analogs with different substitution patterns on the aromatic ring. This can be accomplished by starting with differently substituted aromatic compounds in the initial synthesis. For example, using a veratraldehyde derivative with a different substitution pattern would lead to a corresponding change in the final product.
Synthesis of Cyclic and Spiro-Analogues
The synthesis of cyclic and spiro-analogues of this compound represents a more advanced strategy for structural modification. These modifications can introduce conformational constraints and create unique three-dimensional shapes, which can be beneficial for target binding.
Cyclic analogues can be synthesized through intramolecular reactions. For example, if the alkyl chain contains a suitable functional group, it can be made to react with the aromatic ring or the ketone functionality to form a new ring. Ring-closing metathesis is another powerful tool for the synthesis of cyclic analogues.
Spiro-analogues, which contain a common atom shared by two rings, can also be synthesized. nih.govchemrxiv.orgnih.gov This often involves the use of specialized synthetic methodologies. acs.orgnih.govchemrxiv.orgnih.gov For instance, a spiro center could be created at the carbon atom of the ketone by reacting it with a suitable difunctional reagent.
The synthesis of these complex analogues often requires multi-step synthetic sequences and careful planning. However, the resulting molecules can have unique properties and may exhibit improved biological activity or selectivity.
Exploration of Bioisosteric Replacements in Analog Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.comnih.govdrughunter.comspirochem.comencyclopedia.pub This strategy can be applied to the this compound scaffold to explore new chemical space and optimize its properties.
For example, the methoxy groups on the aromatic ring can be replaced with other bioisosteric groups, such as halogens, small alkyl groups, or trifluoromethyl groups. cambridgemedchemconsulting.com These replacements can alter the molecule's electronic properties, lipophilicity, and metabolic stability.
The long alkyl chain can also be a target for bioisosteric replacement. For instance, parts of the chain could be replaced with ether or thioether linkages, or with small rings. These modifications can alter the chain's flexibility and its interactions with hydrophobic pockets. The strategic application of bioisosteric replacements can lead to the discovery of novel analogs with improved pharmacological profiles. nih.govdrughunter.comencyclopedia.pub
Computational Chemistry and Mechanistic Insights into 1 3,4 Dimethoxyphenyl Decan 1 One and Its Derivatives
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular properties. For 1-(3,4-dimethoxyphenyl)decan-1-one, these calculations reveal key electronic features that dictate its reactivity and potential applications.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals provide crucial information about a molecule's ability to donate or accept electrons. youtube.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, thus its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity.
For derivatives of this compound, alterations to the chemical structure can significantly influence the HOMO-LUMO gap. For instance, the introduction of different substituents on the aromatic ring or modifications to the decan-1-one chain can modulate the electronic properties and, consequently, the reactivity of the molecule. researchgate.net Quantum chemical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can accurately predict these changes. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8915 |
| LUMO | -1.9353 |
| HOMO-1 | -6.2499 |
| LUMO+1 | -1.0419 |
| HOMO-LUMO Gap | 3.9562 |
The data in this table is illustrative and based on a similar compound from a research study. nih.gov The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. researchgate.net
Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group, making these sites potential targets for electrophiles. The aromatic ring and the aliphatic chain would exhibit varying potentials that influence intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net Understanding the MEP is crucial for predicting how the molecule might interact with biological targets, such as enzymes or receptors. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of molecules over time. github.io By simulating the atomic motions of a molecule, researchers can understand its flexibility, identify stable conformations, and study its dynamic behavior in different environments, such as in a solvent or interacting with a biological membrane. arxiv.org193.6.1
For a flexible molecule like this compound, with its long aliphatic chain, MD simulations can reveal the preferred spatial arrangements of the molecule. These simulations can be performed using force fields like Amber or GROMACS. arxiv.org Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be employed to overcome energy barriers and more efficiently explore the full range of possible conformations. github.ioarxiv.org The insights gained from MD simulations are critical for understanding how the molecule might bind to a receptor or permeate a cell membrane.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound and its derivatives. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition states, and calculate activation energies. researchgate.net
Structure-Activity Relationship (SAR) Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govnih.gov Computational modeling plays a vital role in modern SAR by providing quantitative and predictive models.
Ligand-Based and Structure-Based Design Principles
Drug discovery and development often rely on two main computational design strategies: ligand-based and structure-based design. nih.govresearchgate.net
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach focuses on a set of known active molecules (ligands) to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design, correlating the physicochemical properties of molecules with their activities. nih.gov
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This method involves docking potential ligands into the active site of the target to predict their binding affinity and orientation. nih.gov This allows for the rational design of new derivatives with improved potency and selectivity. ebi.ac.ukcoventry.ac.uk The design of novel inhibitors often incorporates structural analogues of known active compounds. rsc.orgmdpi.com
For this compound and its derivatives, both ligand-based and structure-based approaches could be applied, depending on the availability of target structure information. These computational methods can guide the synthesis of new analogues with enhanced biological profiles. ebi.ac.uk
Predictive Modeling for Molecular Interactions
Predictive modeling in computational chemistry offers powerful tools to forecast how a molecule like this compound and its derivatives will behave and interact in various chemical and biological environments. These models utilize the molecule's structural and electronic properties to estimate its interactions with other molecules, including biological targets like proteins or cell membranes. This approach is fundamental in fields like drug discovery and materials science for screening candidates and optimizing molecular designs before undertaking expensive and time-consuming laboratory synthesis and testing. jocpr.comnih.gov
The primary goal of predictive modeling for molecular interactions is to establish a quantitative structure-activity relationship (QSAR) or a quantitative structure-property relationship (QSPR). mdpi.com These mathematical models correlate a compound's chemical structure with its biological activity or physical properties. jocpr.com For this compound, this involves calculating a set of numerical values, known as molecular descriptors, that encode its structural features. These descriptors can range from simple counts of atoms and bonds to complex values derived from quantum mechanical calculations. researchcommons.org
Key molecular descriptors that are crucial for predicting interactions include:
Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), this descriptor predicts how well a molecule dissolves in fats, oils, and other non-polar solvents versus water. It is a critical factor in determining how a molecule might cross biological membranes.
Molecular Weight (MW): The mass of the molecule, which influences its diffusion and transport properties.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is an excellent predictor of a molecule's ability to form hydrogen bonds and its potential for transport across cell membranes.
Hydrogen Bond Donors and Acceptors: The number of sites on a molecule that can donate or accept a hydrogen atom in a hydrogen bond. These interactions are fundamental to the specific binding between a ligand and its receptor.
Molecular Shape and Size: Descriptors related to the three-dimensional conformation and volume of the molecule, which determine its steric fit within a binding site.
While specific experimental or extensive computational data for this compound is limited in publicly accessible literature, predictive values for its core structural components and isomers can be derived from computational databases. For instance, data for the closely related shorter-chain analogue, 1-(3,4-dimethoxyphenyl)ethanone, and an isomer, 1-(3,5-dimethoxyphenyl)decan-1-one (B7607839), provide insight into the expected properties.
Table 1: Predicted Physicochemical Properties of Related Ketones
| Property | 1-(3,4-dimethoxyphenyl)ethanone | 1-(3,5-dimethoxyphenyl)decan-1-one | Predicted Role in Molecular Interactions |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | C₁₈H₂₈O₃ | Defines the elemental composition and base for all other calculations. |
| Molecular Weight | 180.20 g/mol | 292.4 g/mol | Influences diffusion rates and steric factors in binding. |
| XLogP3 | 1.8 | 5.6 | Indicates moderate to high lipophilicity, suggesting good affinity for non-polar environments like cell membranes. |
| Hydrogen Bond Acceptor Count | 3 | 3 | The ketone oxygen and two methoxy oxygens can accept hydrogen bonds, which are key directional interactions in receptor binding. |
| Hydrogen Bond Donor Count | 0 | 0 | The lack of donor groups limits certain types of interactions but can be synthetically modified. |
| Rotatable Bond Count | 3 | 10 | The long alkyl chain provides significant conformational flexibility, allowing the molecule to adapt its shape to a binding pocket. |
Data for 1-(3,4-dimethoxyphenyl)ethanone sourced from PubChem CID 14328. nih.gov Data for 1-(3,5-dimethoxyphenyl)decan-1-one sourced from PubChem CID 71816144.
Advanced computational techniques like molecular docking and molecular dynamics (MD) simulations build upon these descriptors to model interactions at an atomic level. nih.govnih.gov
Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to screen its binding affinity against a library of known protein targets. The model would assess how the long decanoyl chain fits into hydrophobic pockets and how the dimethoxyphenyl group forms hydrogen bonds or π-π stacking interactions with amino acid residues. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement of atoms and molecules over time. An MD simulation of this compound interacting with a lipid bilayer, for example, could predict how it partitions into the cell membrane and its orientation within it. This is crucial for understanding its bioavailability and potential mechanisms of action. frontiersin.org
The 3,4-dimethoxy substitution pattern is particularly important. The two methoxy groups are hydrogen bond acceptors. nih.gov Furthermore, the electron-rich aromatic ring can participate in π-π stacking and cation-π interactions with complementary residues in a protein binding site. Computational models can precisely quantify the energetic contribution of these individual interactions, providing a detailed mechanistic picture of the binding event.
Preclinical Biological and Biochemical Activity Profiling of 1 3,4 Dimethoxyphenyl Decan 1 One Analogues
In Vitro Enzyme Modulation Studies
Acetylcholinesterase (AChE) Inhibition Studies
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.gov The core function of AChE inhibitors is to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing nerve impulse transmission. researchgate.netnih.gov The standard method for evaluating AChE inhibitory activity in vitro is the Ellman's assay. nih.gov
Recent research has explored the potential of various heterocyclic compounds as AChE inhibitors. nih.govnih.gov For instance, a series of novel isochroman-4-one (B1313559) derivatives were designed and synthesized from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one. mdpi.com One of these derivatives, compound 10a , demonstrated potent AChE inhibitory activity. mdpi.com Kinetic and molecular modeling studies revealed that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com This dual interaction is believed to contribute to a more effective inhibition of the enzyme. mdpi.com
While direct studies on 1-(3,4-Dimethoxyphenyl)decan-1-one and its specific analogues as AChE inhibitors are not extensively detailed in the provided results, the general interest in structurally related compounds for this enzymatic target suggests a potential area for future investigation. The evaluation of such compounds would typically involve determining their IC₅₀ values to quantify their potency as AChE inhibitors.
Lysosomal Phospholipase A2 Inhibition
Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is an enzyme crucial for lipid homeostasis within the cell. nih.gov It exhibits both phospholipase A2 and transacylase activities and functions optimally in the acidic environment of the lysosome. nih.gov Unlike many other phospholipases, LPLA2 activity is largely independent of divalent cations like Ca²⁺ and Mg²⁺. nih.gov However, it has been discovered that Zn²⁺ can inhibit LPLA2 activity at a neutral pH by binding to the active site and stabilizing a closed, inactive conformation of the enzyme. nih.gov This inhibitory effect is not observed at acidic pH, which is the typical environment for LPLA2's function within the lysosome. nih.gov
The inhibition of phospholipase A2 enzymes is a therapeutic target for various immunoinflammatory conditions. google.com Research into inhibitors has identified various compounds, though specific data on this compound is not available in the provided results. For example, some known phospholipase A2 inhibitors include (E)-6-(bromomethylene) tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one and nonadecyltetraenyl trifluoromethyl ketone, although purified acid ceramidase (ACS) was found to be insensitive to these particular compounds. nih.gov The development of novel LPLA2 inhibitors remains an active area of research.
Cyclin-Dependent Kinase Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a fundamental role in regulating the cell cycle. youtube.comyoutube.com The progression of a cell through its different phases is controlled by the sequential activation and deactivation of various CDKs, which are themselves regulated by binding to specific proteins called cyclins. youtube.comyoutube.com Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. youtube.com Consequently, CDK inhibitors have emerged as a significant class of anticancer agents. nih.govnih.gov
CDK inhibitors can be broadly categorized into different groups based on their targets. For instance, inhibitors of the INK4 family specifically target CDK4 and CDK6, while the SIP/KIPP family of inhibitors can block a broader range of CDKs. youtube.com Several small molecule CDK inhibitors have been developed, such as Flavopiridol (Alvocidib), which inhibits CDK1, CDK2, CDK4, CDK6, and CDK9. nih.govnih.gov Another example is Milciclib, which primarily targets CDK2 and also shows activity against other CDKs. nih.gov
While direct evidence for this compound as a CDK inhibitor is not present in the search results, the broader class of chalcones, which share some structural similarities, have been investigated for their effects on the cell cycle. For example, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one was found to induce cell cycle arrest at the G0/G1 phase, suggesting a potential interaction with the cell cycle machinery that could involve CDKs. sciencerepository.org
Other Relevant Enzyme Inhibition/Activation Assays
The search for novel therapeutic agents often involves screening compounds against a wide array of enzymatic targets. Various assay methods are employed to identify and characterize the modulatory effects of small molecules on enzyme activity. mdpi.comfrontiersin.org These can range from simple, single-enzyme systems to more complex, coupled-enzyme assays. mdpi.com
One such target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme implicated in tyrosinemia type III and cancer. nih.gov A spectroscopy-based assay has been developed to screen for modulators of HPPD activity. nih.gov Another important enzyme family is the DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation and are often dysregulated in cancer. mdpi.com Novel quinoline-based compounds have been developed as inhibitors and degraders of DNMTs, particularly DNMT3A. mdpi.com
Furthermore, receptor interacting protein kinase 1 (RIPK1) has been identified as a key driver in necroptosis, a form of programmed cell death involved in inflammatory diseases. researchgate.net Virtual screening and subsequent optimization have led to the discovery of potent 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors. researchgate.net
These examples highlight the diverse range of enzymatic assays that are utilized in drug discovery to identify compounds with specific biological activities. While no specific data for this compound in these particular assays were found, they represent potential avenues for future research to further characterize its biochemical profile.
Cell-Based Biological Assays in Immortalized Cell Lines (Excluding Clinical Human Cell Data)
Antiproliferative Activity in Cancer Cell Lines
The evaluation of antiproliferative activity in various cancer cell lines is a cornerstone of preclinical cancer research. A number of studies have investigated the cytotoxic effects of compounds structurally related to this compound.
A series of novel trimethoxyphenyl (TMP)-based analogues were synthesized and screened for their cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. nih.gov Among these, compounds 9 , 10 , and 11 demonstrated significant cytotoxic potency, with IC₅₀ values ranging from 1.38 to 3.21 μM. nih.gov These compounds were also found to be potent inhibitors of β-tubulin polymerization, and compound 9 was shown to induce cell cycle arrest at the G2/M phase and increase apoptosis. nih.gov
Similarly, a series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. mdpi.com One compound, DW-8 , exhibited the highest anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC₅₀ values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM in HCT116, HT29, and SW620 cells, respectively. mdpi.com The mechanism of action for DW-8 was determined to be the induction of intrinsic apoptosis. mdpi.com
Furthermore, a novel synthetic analog with a 5,8-quinolinedione (B78156) scaffold, AJ-418 , was investigated for its antitumor activity in MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov This compound showed strong antiproliferative activity against both cancer cell lines, with 4-5-fold lower cytotoxicity towards the healthy MCF-10A cell line. nih.gov Treatment with AJ-418 led to significant morphological changes and induced apoptosis in the cancer cells. nih.gov
Other research has focused on 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent, which have shown cytotoxic activity. mdpi.com The antiproliferative efficacy of these compounds appears to be influenced by the type and position of substituents on the aromatic ring. mdpi.com Additionally, novel isosteric analogs of ceramidase inhibitors have been designed and evaluated as potential anticancer agents, showing broad-spectrum activity against various cancer cell lines. nih.gov
The table below summarizes the antiproliferative activity of selected compounds.
| Compound | Cancer Cell Line(s) | IC₅₀ Value(s) | Reference |
| Compound 9 | HepG2 | 1.38 - 3.21 μM | nih.gov |
| Compound 10 | HepG2 | 1.38 - 3.21 μM | nih.gov |
| Compound 11 | HepG2 | 1.38 - 3.21 μM | nih.gov |
| DW-8 | HCT116 | 8.50 ± 2.53 µM | mdpi.com |
| DW-8 | HT29 | 5.80 ± 0.92 µM | mdpi.com |
| DW-8 | SW620 | 6.15 ± 0.37 µM | mdpi.com |
| AJ-418 | MCF-7, MDA-MB-231 | Not explicitly stated, but showed strong activity | nih.gov |
Investigation of Cellular Mechanisms of Action (e.g., Autophagy Modulation, DNA Interaction)
The cellular and molecular interactions of this compound analogues have been a key area of research to elucidate their therapeutic potential. Investigations have primarily focused on their ability to modulate fundamental cellular processes such as autophagy and interact with macromolecules like DNA.
Autophagy Modulation
Autophagy is a critical cellular process for degrading and recycling cellular components to maintain homeostasis. mdpi.comembopress.org Its modulation is a key therapeutic strategy for various diseases, including cancer and cardiovascular conditions. mdpi.comnih.gov The analogue 3,4-dimethoxychalcone (B600365) (3,4-DC) has been identified as a potent inducer of autophagy. nih.govnih.gov Studies have shown that 3,4-DC induces autophagy in a variety of cell lines, including those of endothelial, myocardial, and myeloid/macrophagic origin. nih.govnih.gov
The mechanism behind this induction involves the activation of the transcription factors TFEB and TFE3. embopress.org 3,4-DC promotes the translocation of these factors into the nucleus, which in turn drives the expression of genes necessary for the autophagic process. embopress.org This leads to an increase in autophagic flux, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 and the downregulation of its nuclear pool. nih.govnih.gov Furthermore, 3,4-DC has been shown to promote autophagic lysosomal activity. nih.gov The pro-autophagic effects of 3,4-DC are considered broad and have been observed to be more potent than other related chalcones and known autophagy inducers. nih.govnih.gov This activity is believed to underpin some of its protective effects observed in vivo. embopress.orgnih.gov
DNA Interaction
While direct studies on this compound are limited, research on related dimethoxy-substituted analogues provides insight into potential DNA interactions. For instance, dimethoxycurcumin (B1670665) (Dimc), a synthetic analogue of curcumin (B1669340) with structural similarities, has been investigated for its ability to bind to DNA. Spectroscopic analyses, including circular dichroism, revealed that Dimc does not cause significant conformational changes or unwinding of the DNA helix. researchgate.net
Further assays using ethidium (B1194527) bromide (EtBr) and 4',6-diamidino-2-phenylindole (DAPI) displacement, along with viscosity measurements, suggest that Dimc does not intercalate between DNA base pairs. researchgate.net Instead, the evidence points towards it being a minor groove binder. researchgate.net Fluorescence resonance energy transfer (FRET) assays have confirmed this interaction with DNA strands. researchgate.net Confocal microscopy in MCF-7 cells has also shown that Dimc can localize within the nucleus, suggesting that its DNA-binding activity may be relevant to its biological effects. researchgate.net The mean binding constant for its interaction with calf thymus DNA was estimated to be 4.4 ± 0.8 x 10⁴ M⁻¹. researchgate.net
Inflammatory Mediator Modulation in Cell Systems
Analogues of this compound have demonstrated significant potential in modulating inflammatory pathways at the cellular level. This activity is crucial for their potential application in inflammatory diseases.
Research has shown that certain chalcone (B49325) derivatives can inhibit the secretion of pro-inflammatory cytokines. nih.gov For example, a series of 1,3-diphenyl-2-propen-1-one derivatives were effective inhibitors of lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in mouse RAW264.7 macrophages. nih.gov The mechanism for this anti-inflammatory activity has been linked to the regulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.
The compound (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), isolated from Zingiber cassumunar, has shown potent inhibitory effects on enzymes involved in the inflammatory cascade. In vitro studies demonstrated that DMPBD inhibits both cyclooxygenase (CO) and lipoxygenase (LO) pathways. Its inhibitory activity on collagen-induced platelet aggregation was found to be significant, with an IC50 value of 0.35 mM.
| Compound | Assay | IC50 (mM) |
| DMPBD | Collagen-induced platelet aggregation | 0.35 |
| Aspirin | Collagen-induced platelet aggregation | 0.43 |
| Phenidone | Collagen-induced platelet aggregation | 0.03 |
Data sourced from in vitro studies on platelet aggregation.
This dual inhibition of CO and LO pathways suggests a broad-spectrum anti-inflammatory potential for these compounds.
Investigation in Preclinical Animal Models
The promising in vitro results for this compound analogues have led to their evaluation in various preclinical animal models to assess their in vivo efficacy.
Anti-inflammatory Efficacy in Rodent Models
The in vivo anti-inflammatory properties of these compounds have been substantiated in rodent models. The analogue (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) demonstrated dose-dependent inhibition of rat ear edema induced by various inflammatory agents, including ethyl phenylpropiolate (EPP), arachidonic acid (AA), and 12-O-tetradecanoylphorbol 13-acetate (TPA). Notably, DMPBD was found to be more potent than standard anti-inflammatory drugs in these models.
| Model | Compound | IC50 (nmol/ear) |
| EPP-induced edema | DMPBD | 21 |
| EPP-induced edema | Oxyphenbutazone | 136 |
| AA-induced edema | DMPBD | 60 |
| AA-induced edema | Phenidone | 2520 |
| TPA-induced edema | DMPBD | 660 (pmol/ear) |
| TPA-induced edema | Diclofenac | 7200 (pmol/ear) |
Data showing the comparative anti-inflammatory efficacy of DMPBD in rat edema models.
Furthermore, DMPBD effectively inhibited carrageenan-induced rat paw edema, a classic model of acute inflammation.
In a different context of inflammation-driven pathology, 3,4-dimethoxychalcone (3,4-DC) has been shown to have potent anti-atherogenic activity in mouse models. nih.govnih.gov In a vein graft model, local application of 3,4-DC helped maintain the vessel lumen and reduced the formation of neointimal lesions. nih.govnih.gov In a diet-induced atherosclerosis model in ApoE-/- mice, intraperitoneal injections of 3,4-DC significantly decreased the number of atherosclerotic lesions in the aorta. nih.govnih.gov
Anticancer Efficacy in Xenograft Models
The anticancer potential of chalcone analogues has been explored in xenograft models. While direct evidence for this compound is not available, studies on related compounds provide valuable insights. Dihydrochalcones, as a class, are known to influence cancer development through mechanisms such as regulating angiogenesis and directly affecting tumor cell proliferation and apoptosis. mdpi.com
One study investigated the in vivo antitumor effects of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) using a solid human tumor xenograft model with human liver cancer SMMC-7721 cells. researchgate.net The results showed a significant reduction in average tumor weight in mice treated with DMC compared to the control group. researchgate.net
| Treatment Group | Average Tumor Weight (g ± SD) |
| Control | 1.42 ± 0.11 |
| DMC (150 mg/kg) | 0.59 ± 0.12 |
Antitumor activity of DMC in a human liver cancer xenograft model. researchgate.net
This study was noted as one of the first applications of a chalcone compound in a human tumor xenograft model, highlighting the potential of this chemical scaffold in cancer therapy. researchgate.net Furthermore, 3,4-dimethoxychalcone (3,4-DC) has been shown to improve the efficacy of anticancer chemotherapy in vivo, an effect dependent on its ability to induce autophagy. embopress.org
Pharmacodynamic Studies in Animal Systems
Pharmacodynamic studies are crucial for understanding the in vivo mechanisms and effects of drug candidates. For dihydrochalcone (B1670589) analogues, these studies are beginning to emerge. An integrated study involving metabolite profiling and network pharmacology was conducted on neohesperidin (B1678168) dihydrochalcone (NHDC) in rats to characterize its metabolic fate and pharmacological effects. nih.gov
Pharmacodynamic effects of 3,4-dimethoxychalcone (3,4-DC) have also been observed in the context of its neuroprotective actions. In a mouse model of spinal cord injury, 3,4-DC treatment was found to upregulate TFEB-mediated autophagy and inhibit pyroptosis and necroptosis, leading to improved functional recovery. nih.gov These findings demonstrate that 3,4-DC modulates specific cellular pathways in vivo to exert its therapeutic effects. nih.gov
Potential Applications of 1 3,4 Dimethoxyphenyl Decan 1 One and Its Derivatives Beyond Pharmaceutical Research
Role in Material Science and Functional Materials Development
While specific research on the direct incorporation of 1-(3,4-dimethoxyphenyl)decan-1-one into polymers is not extensively documented, the structural characteristics of this molecule suggest its potential as a valuable monomer or additive in the development of functional materials. The veratrole moiety, 1,2-dimethoxybenzene, is a known building block in organic synthesis and can be electropolymerized to form polyveratrole films. These films exhibit interesting spectroelectrochemical properties, suggesting potential applications in electrochromic devices and sensors.
The long decanoyl chain of this compound could introduce flexibility and hydrophobicity into polymer structures. This could be advantageous in creating materials with tailored physical properties, such as modified solubility, thermal stability, and mechanical strength. Derivatives of this compound, particularly those with polymerizable groups, could be synthesized and co-polymerized with other monomers to create novel polymers with specific functionalities.
Table 1: Potential Contributions of Structural Moieties to Material Properties
| Structural Moiety | Potential Contribution to Polymer Properties |
| 3,4-Dimethoxyphenyl Group | Electroactive properties, potential for forming conductive or semi-conductive materials, thermal stability. |
| Decanoyl Chain | Increased flexibility, hydrophobicity, potential for creating materials with specific melting points and solubility characteristics. |
| Ketone Group | Site for further chemical modification and cross-linking to enhance polymer network stability. |
Further research into the synthesis of polymers incorporating this compound or its derivatives could lead to the development of new materials for a range of applications, including coatings, membranes, and electronic components.
Catalytic Applications in Organic Transformations
The structural features of this compound suggest its potential utility in the field of catalysis, either as a catalyst itself or as a ligand for transition metal catalysts. The presence of the ketone functional group and the oxygen atoms of the methoxy (B1213986) groups on the aromatic ring provides potential coordination sites for metal ions.
Long-chain ketones can participate in various catalytic reactions. For instance, the homologation of aryl ketones to produce other long-chain ketones and aldehydes is a known process in organic synthesis. researchgate.netnih.gov While there is no specific literature on this compound acting as a catalyst, its derivatives could be designed to have catalytic activity. The 3,4-dimethoxyphenyl group can influence the electronic properties of the ketone, which is a critical factor in catalysis.
Furthermore, the synthesis of derivatives of this compound to create chiral ligands could be a promising area of research. Chiral ligands are crucial for enantioselective catalysis, a key technology in the synthesis of fine chemicals and pharmaceuticals. The combination of the rigid aromatic platform and the flexible alkyl chain could lead to the development of novel ligands for asymmetric transformations.
Table 2: Potential Catalytic Roles of this compound and its Derivatives
| Potential Role | Rationale |
| Ligand for Transition Metals | The ketone and methoxy groups can act as coordination sites for metal centers, potentially influencing the catalytic activity and selectivity of the metal complex. |
| Precursor for Chiral Ligands | The aromatic ring provides a scaffold for the introduction of chiral centers, leading to the development of new ligands for asymmetric catalysis. |
| Organocatalyst | The ketone functionality could potentially be used in organocatalytic reactions, although this would likely require further functionalization. |
Agricultural Chemistry Research
The exploration of long-chain aromatic ketones and their derivatives in agricultural chemistry presents a promising avenue of research. While direct studies on this compound are limited, the broader class of aromatic ketones has been investigated for various agrochemical applications.
Aromatic ketones are known to possess antifungal and herbicidal properties. The lipophilic nature of the long decanoyl chain in this compound could enhance its ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens, potentially increasing its efficacy as an agrochemical agent.
Veratrole, a key structural component of the molecule, is a known insect attractant. This property could be exploited in the development of "lure and kill" strategies for pest management, where the compound attracts pests to a location where they are exposed to a pesticide. Alternatively, derivatives of this compound could be synthesized to act as insect repellents or antifeedants.
Table 3: Potential Agrochemical Applications of this compound and its Derivatives
| Application | Potential Mechanism of Action |
| Fungicide | The aromatic ketone structure, coupled with the long alkyl chain, may disrupt fungal cell membranes or inhibit essential metabolic pathways. |
| Herbicide | The compound could interfere with plant growth processes, although the specific mode of action would require further investigation. |
| Insecticide/Pest Management | Derivatives could be developed as insect attractants, repellents, or antifeedants based on the veratrole moiety. |
The investigation into the biological activity of this compound and its derivatives could lead to the development of new, potentially more environmentally benign, agrochemicals.
Future Research Directions and Unresolved Challenges for 1 3,4 Dimethoxyphenyl Decan 1 One
Development of Novel and Efficient Synthetic Strategies for Complex Analogues
A primary challenge in advancing the study of 1-(3,4-Dimethoxyphenyl)decan-1-one lies in the development of versatile and efficient synthetic routes to produce a diverse library of complex analogues. Future research should focus on moving beyond traditional synthetic methods to embrace more innovative and powerful strategies.
One promising avenue is the application of multicomponent reactions (MCRs) . MCRs offer a significant advantage by allowing the assembly of complex molecules from three or more simple starting materials in a single step, thereby increasing efficiency and reducing waste. sotelolab.es The development of novel MCRs could facilitate the rapid generation of analogues with varied substituents on both the aromatic ring and the decan-1-one chain. This approach would not only be time- and cost-effective but also enable the exploration of a broader chemical space. sotelolab.es
Furthermore, the synthesis of more structurally complex analogues, such as those incorporating heterocyclic rings or stereocenters, will be crucial. For instance, creating derivatives where the decanone chain is modified to include rings or other functional groups could lead to compounds with novel pharmacological profiles. This will require the exploration of advanced synthetic methodologies, including asymmetric synthesis to control stereochemistry, which is often critical for biological activity.
Interactive Table: Potential Synthetic Strategies for Analogue Development
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, reduced waste, rapid library generation. sotelolab.es |
| Asymmetric Catalysis | Use of chiral catalysts to produce stereochemically defined analogues. | Control of stereoisomers, potentially leading to higher potency and reduced side effects. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved safety, scalability, and control over reaction parameters. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More direct and efficient routes to complex molecules, reducing the need for pre-functionalized starting materials. |
Further Elucidation of Structure-Activity-Mechanism Relationships
A critical area for future investigation is the detailed exploration of the structure-activity relationships (SAR) and the mechanism of action (MoA) for this compound and its analogues. Understanding how modifications to the chemical structure affect biological activity is fundamental to designing more potent and selective compounds.
Systematic modifications of the this compound scaffold should be undertaken. This includes:
Aromatic Ring Substitution: Investigating the effect of different substituents at various positions on the phenyl ring.
Alkyl Chain Modification: Varying the length and branching of the decan-1-one chain, as well as introducing unsaturation or cyclic structures.
Ketone Group Alteration: Replacing the ketone with other functional groups, such as alcohols, esters, or amides.
For example, studies on related compounds like 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones have shown that substitutions on certain parts of the molecule can significantly impact inhibitory potency and selectivity, in that case for phosphodiesterase 4 (PDE4). nih.gov Similar systematic studies on this compound are needed. Molecular modeling and computational studies can be employed in parallel to rationalize the experimental SAR data and to guide the design of new analogues with improved activity. nih.gov High-throughput crystallographic evaluation of analogues could also be a powerful tool to directly extract SAR data. chemrxiv.org
Identification and Validation of Novel Biological Targets (Preclinical Focus)
A significant unresolved challenge is the identification and validation of the specific biological targets of this compound. Without this knowledge, its therapeutic potential cannot be fully realized. Future preclinical research should employ a range of modern techniques to uncover its molecular targets.
Target identification strategies can be broadly categorized:
Target-based screening: If a hypothesized target exists based on structural similarity to known ligands, assays can be developed to test for interaction. technologynetworks.com
Phenotypic screening: This involves testing the compound in cell-based or whole-organism models to identify a desired physiological effect, followed by subsequent target deconvolution. nih.gov This approach is particularly useful for identifying compounds with novel mechanisms of action.
Once a potential target is identified, target validation is essential to confirm its role in the compound's activity and its relevance to a specific disease. csmres.co.uknih.gov This can be achieved through techniques such as:
Genetic methods: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target protein and observe the effect on the compound's activity.
In vivo models: Testing the compound in animal models of disease where the target is known to play a role. csmres.co.uknih.gov
Computational approaches, such as in silico repositioning strategies, can also be used to predict potential targets by comparing the compound's structure to libraries of known drugs and their targets. f1000research.com
Application of Sustainable Synthesis and Green Chemistry Principles
In line with modern pharmaceutical development, future synthetic work on this compound and its analogues must incorporate the principles of green chemistry to ensure environmental sustainability. researchgate.netijrpc.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com
Key principles of green chemistry that should be applied include:
Waste Prevention: Designing syntheses to minimize the production of waste. ijrpc.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijrpc.com
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances. ijrpc.com For instance, exploring reactions in water or solvent-free conditions.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. jddhs.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels. researchgate.net
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net
By integrating these principles from the outset of synthetic route design, the environmental impact of producing this compound and its derivatives can be significantly minimized, contributing to a more sustainable pharmaceutical industry. rjpn.org
Q & A
Basic: What are the established synthetic routes for 1-(3,4-Dimethoxyphenyl)decan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and a decanal derivative under alkaline conditions (e.g., NaOH/ethanol). Key factors affecting yield include:
- Temperature : Optimal yields (~76%) are achieved at 60–80°C, as higher temperatures may promote side reactions like aldol dimerization .
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency by improving solubility of aromatic ketones .
- Workup : Purification via silica gel chromatography (cyclohexane/ethyl acetate, 1:1) is standard to isolate the product from unreacted aldehydes or ketones .
Basic: What physicochemical properties are critical for characterizing this compound?
Key properties include:
- Boiling Point : 453.3°C (predicted via XLogP3) .
- Polar Surface Area (PSA) : 35.5 Ų, indicating moderate polarity and potential for hydrogen bonding .
- Refractive Index : 1.576, useful for purity assessment during synthesis .
- Density : 1.094 g/cm³, relevant for solvent selection in extraction .
Experimental validation using HPLC (C18 column, acetonitrile/water gradient) is recommended to confirm purity .
Basic: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Substitutions on the phenyl ring or alkyl chain are common:
- Phenyl Modifications : Replacing methoxy groups with halogens (e.g., fluorine at position 2) alters electronic properties and biological activity .
- Alkyl Chain Variations : Shortening the decanone chain to C8 reduces lipophilicity (XLogP3 drops from 4.4 to 3.1), impacting membrane permeability .
Synthetic protocols for analogs often employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in catalytic hydrogenation?
- Methoxy Groups : Electron-donating methoxy groups on the phenyl ring deactivate the carbonyl toward nucleophilic attack, requiring harsher conditions (e.g., Pd/C at 80 psi H₂) for ketone reduction .
- Steric Effects : Bulky substituents at the 3,4-positions hinder catalyst access, reducing hydrogenation efficiency. Comparative studies with 3,4-dihydroxy derivatives show faster reduction kinetics due to increased carbonyl electrophilicity .
Methodological Note: Monitor reactions via in situ FTIR to track carbonyl peak (1700–1750 cm⁻¹) disappearance .
Advanced: What role does this compound play in polymer chemistry, and how is its monomeric reactivity optimized?
The compound serves as a monomer in polyacetylene synthesis via rhodium-catalyzed polymerization:
- Catalyst : (nbd)Rh⁺[η⁶-C₆H₅B–(C₆H₅)₃] yields polymers with molecular weights ~13,900–18,400 g/mol .
- Solubility : Addition of menthol as a co-solvent increases polymer solubility in THF and toluene, critical for processing .
- Helical Structure : Stabilized by π-π stacking of aromatic rings, confirmed by circular dichroism (CD) and XRD .
Advanced: What methodologies are used to resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial or anticancer data often arise from:
- Assay Variability : Standardize protocols using CLSI guidelines for MIC determinations against S. aureus and E. coli .
- Metabolic Stability : Differences in hepatic microsomal stability (e.g., mouse vs. human CYP450 isoforms) can explain divergent in vivo results. Use LC-MS/MS to quantify metabolite profiles .
- Membrane Permeability : Conflicting cytotoxicity data may reflect variations in Caco-2 monolayer assays. Validate with PAMPA (parallel artificial membrane permeability assay) .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The decanone chain occupies the hydrophobic channel, while methoxy groups form H-bonds with Arg120 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Train models with RDKit descriptors (e.g., topological torsion) to predict IC₅₀ against kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
